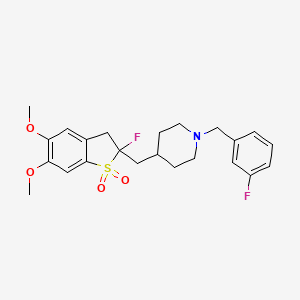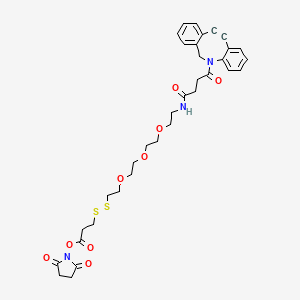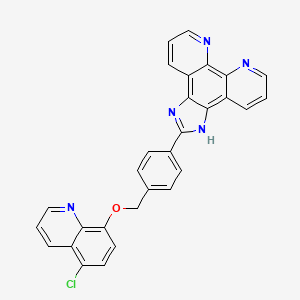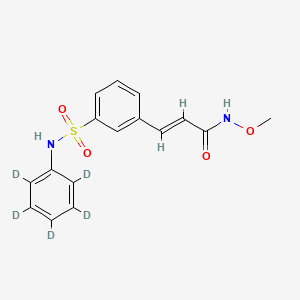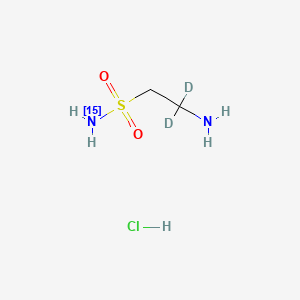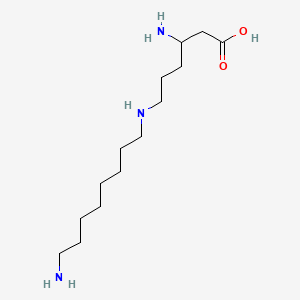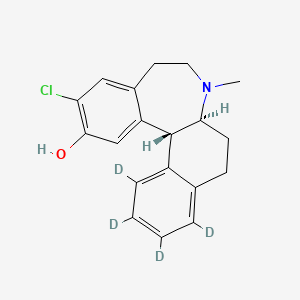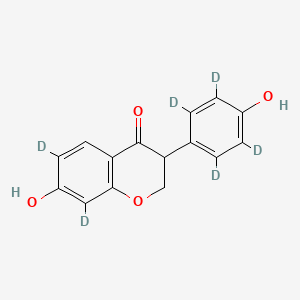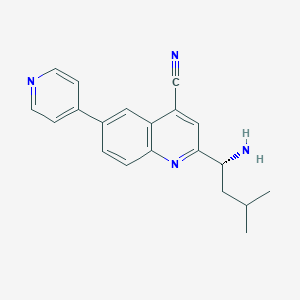
Aak1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aak1-IN-3 is a novel inhibitor targeting Adaptor Associated Kinase 1 (AAK1), a member of the Ark1/Prk1 family of serine/threonine kinases. AAK1 plays a crucial role in modulating receptor endocytosis by binding clathrin and regulating the function of the adaptor protein 2 (AP2) complex . AAK1 inhibitors have shown potential in treating various diseases, including neuropathic pain, viral infections, and neurological disorders .
Vorbereitungsmethoden
The synthesis of Aak1-IN-3 involves a series of chemical reactions, starting with the preparation of key intermediates. One common synthetic route includes the use of pyrrolo[2,1-f][1,2,4]triazine-based compounds . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Aak1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
Aak1-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of AAK1 in cellular signaling pathways . In biology, it is used to investigate the effects of AAK1 inhibition on receptor endocytosis and other cellular processes . In medicine, this compound has shown potential as a therapeutic agent for treating neuropathic pain, viral infections, and neurological disorders . In industry, it is used in drug discovery programs to develop new AAK1 inhibitors with improved efficacy and selectivity .
Wirkmechanismus
Aak1-IN-3 exerts its effects by inhibiting the enzymatic activity of AAK1. The compound binds to the catalytic domain of AAK1, preventing its interaction with the AP2 complex and other substrates . This inhibition disrupts receptor endocytosis and other cellular processes regulated by AAK1 . The molecular targets and pathways involved include the phosphorylation of AP2M1 and the modulation of clathrin-mediated endocytosis .
Vergleich Mit ähnlichen Verbindungen
Aak1-IN-3 is unique compared to other AAK1 inhibitors due to its specific chemical structure and binding affinity . Similar compounds include TIM-063 and TIM-098a, which also target AAK1 but differ in their chemical properties and selectivity . This compound has shown improved potency and selectivity compared to these compounds, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C20H20N4 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-[(1R)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile |
InChI |
InChI=1S/C20H20N4/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14/h3-8,10-11,13,18H,9,22H2,1-2H3/t18-/m1/s1 |
InChI-Schlüssel |
FMNWOBLAZAYOSG-GOSISDBHSA-N |
Isomerische SMILES |
CC(C)C[C@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |
Kanonische SMILES |
CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
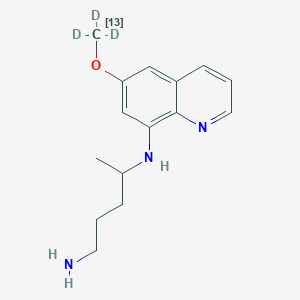
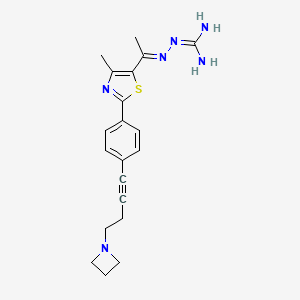
![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
